molecular formula C24H31N5O3S2 B11633771 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633771
M. Wt: 501.7 g/mol
InChI Key: CIVSOJIIYMUIKW-CYVLTUHYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • 3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene substituent: The thiazolidinone ring introduces sulfur-based electronegativity and a ketone group, which may influence redox activity and hydrogen bonding .
  • Morpholinylpropylamino side chain: The morpholine group (a six-membered ring containing oxygen and nitrogen) improves solubility and bioavailability, while the propyl linker modulates steric bulk .

The compound’s Z-configuration at the methylidene bridge ensures spatial alignment of functional groups, critical for target binding. Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous thiazolidinone-pyrimidinone hybrids .

Properties

Molecular Formula

C24H31N5O3S2

Molecular Weight

501.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31N5O3S2/c1-4-17(3)29-23(31)19(34-24(29)33)15-18-20(25-8-6-9-27-11-13-32-14-12-27)26-21-16(2)7-5-10-28(21)22(18)30/h5,7,10,15,17,25H,4,6,8-9,11-14H2,1-3H3/b19-15-

InChI Key

CIVSOJIIYMUIKW-CYVLTUHYSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the formation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimizing reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core are likely involved in these interactions, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazolidinone-fused pyrimidinones, which are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Substituents Key Properties/Activities Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one - 3-sec-butyl-thioxothiazolidinone
- 3-(4-morpholinyl)propylamino
High lipophilicity (predicted logP >3)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3-benzyl-thioxothiazolidinone
- 2-(4-morpholinyl)ethylamino
Enhanced aromatic stacking potential
Thieno[3,4-d]pyrimidin-4(3H)-one derivatives Thienopyrimidinone Variable chromenyl/thiazolo substituents Moderate solubility, UV fluorescence
4-Methyl-6-(thiazolo[5,4-d]isoxazol-6-ylamino)chromen-2-one Chromen-2-one Thiazolo-isoxazole fused system Reported antitumor activity

Key Findings :

The propylmorpholinyl chain (vs. ethylmorpholinyl in ) may enhance solubility due to longer alkyl spacers, balancing logP values .

Aromaticity and Stability: The pyrido-pyrimidinone core’s aromaticity (vs. thienopyrimidinones in ) offers greater thermal and oxidative stability, critical for drug formulation .

Biological Activity: Benzyl-substituted analogs (e.g., ) show stronger π-π stacking with aromatic residues in enzyme active sites, while sec-butyl derivatives may favor hydrophobic pockets . Thiazolo-isoxazole chromenones (e.g., ) exhibit antitumor activity but lack the morpholinyl solubilizing group, limiting bioavailability .

Synthetic Accessibility: Microwave-assisted synthesis (used in ) reduces reaction times for thiazolidinone derivatives compared to conventional methods, though steric hindrance from sec-butyl may complicate yields .

Research Implications and Gaps

  • Structural Optimization : Replacing sec-butyl with smaller alkyl groups (e.g., methyl) could improve synthetic yields without sacrificing activity.
  • Activity Studies: Limited data exist on the target compound’s specific biological targets; molecular docking studies are recommended to validate hypothesized interactions.
  • Contradictions : While morpholinyl groups generally enhance solubility , excessive alkyl chain length (e.g., propyl vs. ethyl) may paradoxically reduce it due to increased hydrophobicity—a balance needing empirical verification.

Biological Activity

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one possesses a unique structure that combines thiazolidinone and pyrimidinone functionalities. This article summarizes its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features several notable structural elements:

  • Thiazolidine ring : Known for its biological significance in medicinal chemistry.
  • Pyrimidine ring : Commonly associated with various pharmacological properties.
  • Amine group : Contributes to its reactivity and biological interactions.
Structural Feature Description Biological Relevance
Thiazolidine ringContains sulfur and nitrogenInsulin sensitization, anti-inflammatory properties
Pyrimidine ringAromatic structureAnticancer activity
Amine groupBasic functional groupEnhances solubility and bioactivity

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. A study on related thiazolidinone derivatives demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, some derivatives showed activity exceeding that of standard antibiotics like ampicillin by 10–50 times. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Anticancer Potential

Pyrimidine derivatives are often explored for their anticancer potential. The presence of the pyrimidine moiety in this compound suggests possible cytotoxic effects against cancer cell lines. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer models, indicating that this compound may also have anticancer properties that warrant further investigation.

Anticonvulsant Activity

Preliminary studies suggest that thiazolidinone derivatives can exhibit anticonvulsant activity. For example, compounds with similar thiazolidine structures were evaluated in seizure models, showing significant protective effects against induced seizures . This suggests the potential for this compound to be developed as a therapeutic agent for epilepsy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were tested for their effectiveness against bacterial strains. The most active compound exhibited an MIC of 0.004 mg/mL against E. cloacae, highlighting the potential of similar structures in combating resistant bacterial infections .
  • Anticancer Studies : Research on pyrimidine derivatives has shown promising results in inhibiting tumor growth in vitro. Compounds structurally related to this one have been observed to induce apoptosis in cancer cells, suggesting a mechanism that could be explored further .
  • Anticonvulsant Screening : In animal models, certain thiazolidinone derivatives demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating their potential role in seizure management .

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